![molecular formula C12H17BrN2O2S B501687 1-[(4-Bromo-2-methylphenyl)sulfonyl]-4-methylpiperazine CAS No. 486422-17-7](/img/structure/B501687.png)
1-[(4-Bromo-2-methylphenyl)sulfonyl]-4-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Bromo-2-methylphenyl)sulfonyl]-4-methylpiperazine, also known as BMSMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BMSMP is a sulfonamide derivative that has been synthesized for its potential use as a probe in the study of protein-ligand interactions.
Wissenschaftliche Forschungsanwendungen
1-[(4-Bromo-2-methylphenyl)sulfonyl]-4-methylpiperazine has been used as a tool for studying protein-ligand interactions. Specifically, it has been shown to bind to the ATP-binding site of protein kinases, making it a useful probe for studying kinase activity. This compound has also been used to study the binding of small molecules to the Hsp90 chaperone protein, which is involved in the folding and stabilization of many client proteins.
Wirkmechanismus
1-[(4-Bromo-2-methylphenyl)sulfonyl]-4-methylpiperazine is believed to bind to the ATP-binding site of protein kinases through the formation of a covalent bond with a conserved cysteine residue. This binding inhibits kinase activity and can be used to study the downstream effects of kinase inhibition. This compound has also been shown to bind to the N-terminal domain of Hsp90, which is involved in the binding of client proteins. This binding can disrupt the chaperone function of Hsp90 and lead to the degradation of client proteins.
Biochemical and Physiological Effects
This compound has been shown to inhibit the activity of a number of protein kinases, including ERK1/2, JNK, and p38. Inhibition of these kinases can have downstream effects on cellular processes such as proliferation, differentiation, and apoptosis. This compound has also been shown to disrupt the chaperone function of Hsp90, leading to the degradation of client proteins. This can have downstream effects on cellular processes such as protein folding and degradation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(4-Bromo-2-methylphenyl)sulfonyl]-4-methylpiperazine in lab experiments is its specificity for the ATP-binding site of protein kinases. This allows for the selective inhibition of kinase activity and the study of downstream effects. Another advantage is its ability to disrupt the chaperone function of Hsp90, which can be used to study the folding and degradation of client proteins. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments. Additionally, the covalent binding of this compound to cysteine residues can make it difficult to study the reversibility of kinase inhibition.
Zukünftige Richtungen
There are several future directions for the use of 1-[(4-Bromo-2-methylphenyl)sulfonyl]-4-methylpiperazine in scientific research. One direction is the study of its potential as a therapeutic agent for the treatment of cancer. This compound has been shown to inhibit the activity of kinases that are involved in cancer cell proliferation and survival. Another direction is the study of its potential as a tool for studying protein-ligand interactions in other systems. This compound has been used to study the binding of small molecules to Hsp90, but its potential for studying other protein-ligand interactions has yet to be fully explored. Finally, the development of more selective and less toxic analogs of this compound could lead to its broader use in scientific research.
Synthesemethoden
1-[(4-Bromo-2-methylphenyl)sulfonyl]-4-methylpiperazine can be synthesized using a two-step process. The first step involves the reaction of 4-bromo-2-methylbenzenesulfonyl chloride with 4-methylpiperazine in the presence of a base such as triethylamine. The resulting intermediate is then treated with sodium hydride to yield this compound. The purity of the compound can be increased through recrystallization from a suitable solvent.
Eigenschaften
IUPAC Name |
1-(4-bromo-2-methylphenyl)sulfonyl-4-methylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2S/c1-10-9-11(13)3-4-12(10)18(16,17)15-7-5-14(2)6-8-15/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKMFIBMFKKXJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)S(=O)(=O)N2CCN(CC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801203603 |
Source


|
| Record name | 1-[(4-Bromo-2-methylphenyl)sulfonyl]-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801203603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
486422-17-7 |
Source


|
| Record name | 1-[(4-Bromo-2-methylphenyl)sulfonyl]-4-methylpiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=486422-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Bromo-2-methylphenyl)sulfonyl]-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801203603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

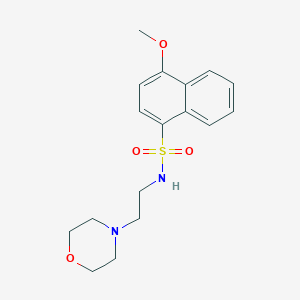

![2,5-dibromo-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B501611.png)
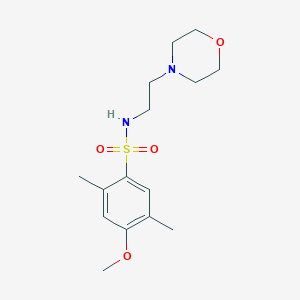
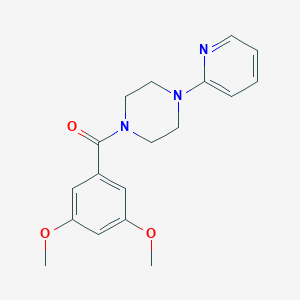
![1-(3-Chloro-4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B501616.png)
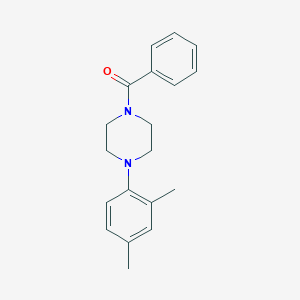
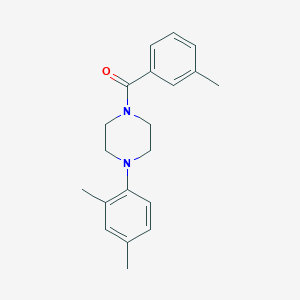
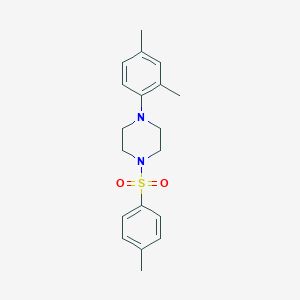
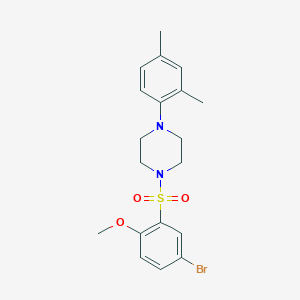
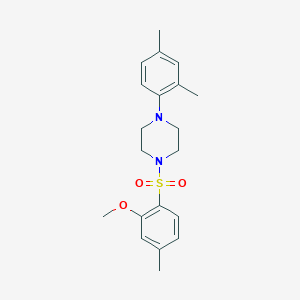
![1-(2,4-Dimethylphenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B501625.png)

